3-(Trichloromethyl)-1,2,4-thiadiazol-5-amine

Vue d'ensemble

Description

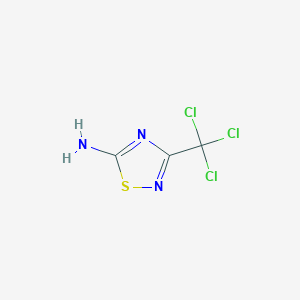

3-(Trichloromethyl)-1,2,4-thiadiazol-5-amine is a chemical compound characterized by the presence of a trichloromethyl group attached to a thiadiazole ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trichloromethyl)-1,2,4-thiadiazol-5-amine typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of trichloromethyl-substituted intermediates with thiadiazole derivatives. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) under controlled temperatures .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve the desired product quality .

Analyse Des Réactions Chimiques

Types of Reactions: 3-(Trichloromethyl)-1,2,4-thiadiazol-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group or other less chlorinated derivatives.

Substitution: The trichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).

Substitution: Nucleophiles such as amines or thiols in the presence of base catalysts

Major Products Formed:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of less chlorinated derivatives or methyl-substituted products.

Substitution: Formation of amine or thiol-substituted thiadiazoles

Applications De Recherche Scientifique

3-(Trichloromethyl)-1,2,4-thiadiazol-5-amine has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the production of specialty chemicals and materials with specific properties

Mécanisme D'action

The mechanism of action of 3-(Trichloromethyl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets and pathways. The trichloromethyl group can participate in electrophilic reactions, leading to the formation of covalent bonds with nucleophilic sites on biomolecules. This interaction can modulate the activity of enzymes or receptors, resulting in various biological effects .

Comparaison Avec Des Composés Similaires

Trichloromethyl-substituted thiadiazoles: Compounds with similar trichloromethyl groups attached to thiadiazole rings.

Chloromethyl-substituted thiadiazoles: Compounds with chloromethyl groups instead of trichloromethyl groups.

Other halogenated thiadiazoles: Compounds with different halogen substituents such as bromine or iodine .

Uniqueness: 3-(Trichloromethyl)-1,2,4-thiadiazol-5-amine is unique due to the presence of the trichloromethyl group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. The high electronegativity of the trichloromethyl group enhances the compound’s ability to participate in electrophilic reactions, making it a valuable reagent in synthetic chemistry .

Activité Biologique

3-(Trichloromethyl)-1,2,4-thiadiazol-5-amine is a member of the thiadiazole family, which has garnered attention due to its diverse biological activities. This compound's structure consists of a thiadiazole ring substituted with a trichloromethyl group and an amine, contributing to its potential pharmacological properties. Research indicates that thiadiazole derivatives may exhibit various biological activities, including antimicrobial, anticancer, and antiparasitic effects.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

The synthesis of thiadiazole derivatives typically involves cyclization reactions between hydrazines and carbon disulfide or other suitable precursors. For instance, the introduction of the trichloromethyl group can be achieved through halogenation processes during the synthesis phase.

Antimicrobial Activity

Thiadiazoles are known for their antimicrobial properties. Studies have shown that compounds with the thiadiazole scaffold can inhibit various bacterial strains. For example, derivatives with similar structures have demonstrated significant activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) reported in the range of 62.5 μg/mL for some derivatives .

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| This compound | E. coli | TBD |

| Similar Thiadiazole Derivative | S. aureus | 62.5 |

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of thiadiazole derivatives. For instance, compounds related to this compound have shown cytotoxic effects against various cancer cell lines. A related derivative exhibited an IC50 value of 0.28 µg/mL against breast cancer MCF-7 cells by inducing cell cycle arrest at the G2/M phase .

| Compound | Cancer Cell Line | IC50 (µg/mL) |

|---|---|---|

| Thiadiazole Derivative | MCF-7 (Breast Cancer) | 0.28 |

| Thiadiazole Derivative | HepG2 (Liver Cancer) | TBD |

Antiparasitic Activity

Thiadiazoles have also been explored for their antiparasitic effects. A series of substituted thiadiazoles have shown promise as macrofilaricides for treating filarial infections like onchocerciasis. These compounds demonstrated significant activity in reducing adult worm motility in experimental models .

Case Studies

Several case studies have documented the effectiveness of thiadiazole derivatives in clinical and preclinical settings:

- Study on Antimicrobial Efficacy : A study evaluated various substitutions on the amine group of thiadiazoles against multiple bacterial strains. The findings suggested that specific substitutions could enhance antimicrobial activity significantly.

- Anticancer Screening : In vitro studies involving MCF-7 and HepG2 cell lines revealed that certain thiadiazole derivatives not only inhibited cell growth but also altered expression levels of critical proteins involved in cell proliferation and survival.

Propriétés

IUPAC Name |

3-(trichloromethyl)-1,2,4-thiadiazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2Cl3N3S/c4-3(5,6)1-8-2(7)10-9-1/h(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYNMMVVOSGGXPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NSC(=N1)N)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2Cl3N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90345235 | |

| Record name | 3-(Trichloromethyl)-1,2,4-thiadiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90345235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7523-57-1 | |

| Record name | 3-(Trichloromethyl)-1,2,4-thiadiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90345235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.